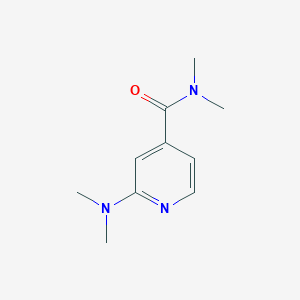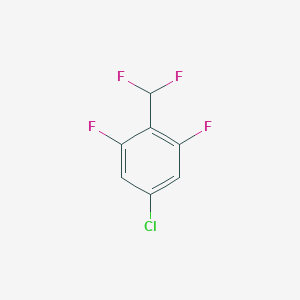
5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene
Descripción general
Descripción
5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene is an organic compound. It is a derivative of benzene, which is a six-membered ring with three double bonds alternating with single bonds . The compound has a chlorine atom and a difluoromethyl group attached to the benzene ring, along with two fluorine atoms .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H4ClF3 . The InChI code for this compound is 1S/C7H4ClF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H .Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- A study by Obaleye and Sams (1983) detailed the synthesis and characterization of a related compound, 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene, through reactions of chloropentafluorobenzene with chlorine trifluoride (Obaleye & Sams, 1983).
Fluorination Techniques and Derivatives :
- Research by Horio et al. (1996) explored electrochemical fluorination techniques and the formation of various fluorinated derivatives, such as 1,4-difluorobenzene, during the electrolysis of compounds like chlorobenzene (Horio et al., 1996).
- In another study, Momota et al. (1995) synthesized fluorine-containing cyclohexadienes, including 1-chloro-3,3,6,6-tetrafluoro-1,4-cyclohexadiene, through electrochemical fluorination (Momota et al., 1995).
Applications in Organometallic Chemistry :
- A study by Schlosser and Heiss (2003) demonstrated the use of 1,3-difluorobenzene in modern organometallic methods to selectively convert it into various benzoic acids and bromobenzoic acids (Schlosser & Heiss, 2003).
Use in Fluorinated Polyimides Synthesis :
- Yang and Hsiao (2004) conducted a study on the synthesis and properties of fluorinated polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene and various aromatic dianhydrides, showcasing its utility in advanced polymer chemistry (Yang & Hsiao, 2004).
Other Chemical Synthesis Applications :
- Mason and Milner (1994) detailed the synthesis of 1,3-difluorobenzene from 1,2,4-trichlorobenzene, highlighting its use as a starting material in chemical syntheses (Mason & Milner, 1994).
Explorations in Spectroscopy :
- Ilango et al. (2008) conducted a spectral investigation of 2-chloro-1,3-dibromo-5-fluorobenzene, providing insights into the vibrational properties of such fluorinated compounds (Ilango et al., 2008).
Propiedades
IUPAC Name |
5-chloro-2-(difluoromethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHUQPYFMUUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



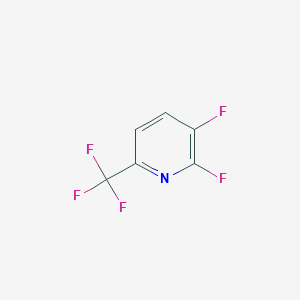
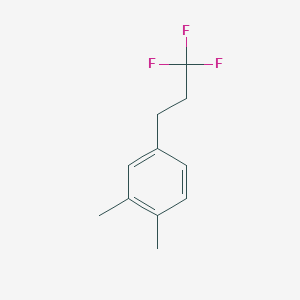
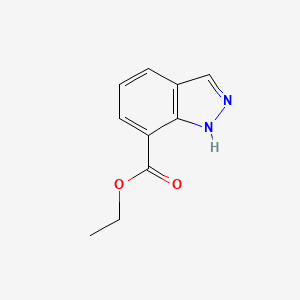
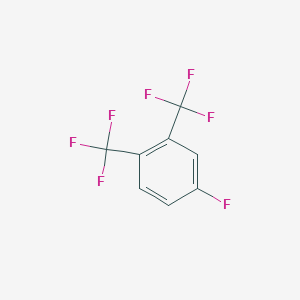
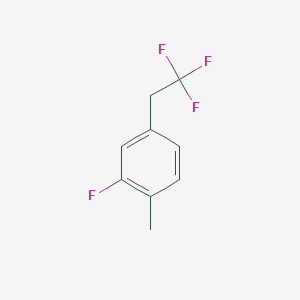
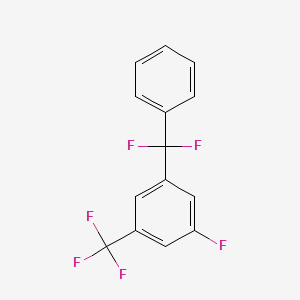
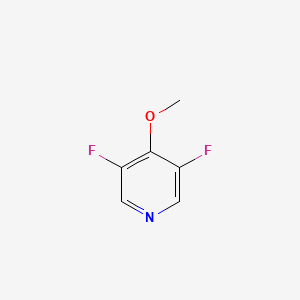
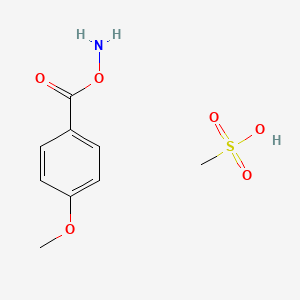

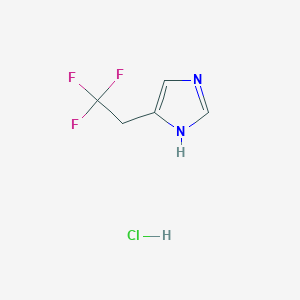
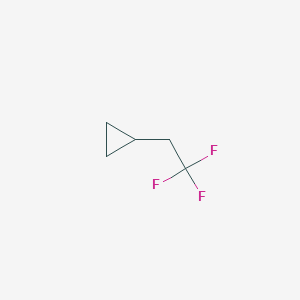

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
